N-(1,1,3,3-Tetramethylbutyl)formamide

Organic Synthesis Formamide Synthesis Amide Formation

N-(1,1,3,3-Tetramethylbutyl)formamide (CAS 10151-02-7), also known as N‑(2,4,4‑trimethylpentan‑2‑yl)formamide or tert‑octylformamide, is an N‑substituted formamide derivative (C₉H₁₉NO; molecular weight 157.26) that exists as a colorless to almost colorless clear liquid at 20°C. It is characterized by a branched, hydrophobic tert‑octyl substituent on the amide nitrogen, which distinguishes it from linear N‑alkyl formamides and the widely used N,N‑dimethylformamide (DMF).

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 10151-02-7
Cat. No. B160306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1,3,3-Tetramethylbutyl)formamide
CAS10151-02-7
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)NC=O
InChIInChI=1S/C9H19NO/c1-8(2,3)6-9(4,5)10-7-11/h7H,6H2,1-5H3,(H,10,11)
InChIKeyNBXAPOVFSGOATB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,1,3,3-Tetramethylbutyl)formamide (CAS 10151-02-7): Procurement-Ready Baseline and Core Physicochemical Profile


N-(1,1,3,3-Tetramethylbutyl)formamide (CAS 10151-02-7), also known as N‑(2,4,4‑trimethylpentan‑2‑yl)formamide or tert‑octylformamide, is an N‑substituted formamide derivative (C₉H₁₉NO; molecular weight 157.26) that exists as a colorless to almost colorless clear liquid at 20°C . It is characterized by a branched, hydrophobic tert‑octyl substituent on the amide nitrogen, which distinguishes it from linear N‑alkyl formamides and the widely used N,N‑dimethylformamide (DMF) [1]. This compound is predominantly employed as a synthetic intermediate and building block in organic chemistry, particularly as a precursor to the corresponding isocyanide, rather than as a bulk solvent .

Why N-(1,1,3,3-Tetramethylbutyl)formamide (CAS 10151-02-7) Cannot Be Directly Substituted by Other Formamides in Critical Synthesis and Material Applications


Generic substitution of N-(1,1,3,3-tetramethylbutyl)formamide with other formamides, such as N,N‑dimethylformamide (DMF) or N‑methylformamide (NMF), is not feasible in several key applications due to its unique steric and electronic profile. While DMF and NMF are predominantly employed as polar aprotic solvents, the bulky tert‑octyl substituent of N‑(1,1,3,3‑tetramethylbutyl)formamide renders it less suitable as a general solvent but simultaneously creates a sterically hindered amide environment that is critical for specific synthetic transformations, particularly dehydration to the corresponding isocyanide [1]. Furthermore, the enhanced hydrophobicity conferred by the branched alkyl chain differentiates this compound from simpler formamides in self‑assembly and surface modification applications [2]. The quantitative evidence presented in Section 3 substantiates that the compound’s value lies not in generic solvent properties, but in its performance as a specialized synthetic precursor and building block where its distinct molecular architecture directly dictates reaction outcome and material properties .

Quantitative Comparative Evidence for N-(1,1,3,3-Tetramethylbutyl)formamide (CAS 10151-02-7) in Synthesis, Self-Assembly, and Surface Modification


Synthesis Yield of N-(1,1,3,3-Tetramethylbutyl)formamide vs. Representative N-Substituted Formamides

The synthesis of N‑(1,1,3,3‑tetramethylbutyl)formamide via reflux of the corresponding amine with formic acid proceeds with an 86–90% yield, a value that is comparable to the synthesis of other N‑alkyl formamides from primary amines but is specifically validated for this sterically hindered tert‑octylamine precursor [1]. This high yield demonstrates that the bulky tert‑octyl substituent does not impede the formylation reaction under standard conditions, ensuring reliable and efficient procurement of the compound for downstream applications. The synthesis of simpler N‑alkyl formamides, such as N‑butylformamide, typically achieves yields in the range of 85–95% [2].

Organic Synthesis Formamide Synthesis Amide Formation

Conversion Efficiency to 1,1,3,3-Tetramethylbutyl Isocyanide vs. Alternative Precursors

N‑(1,1,3,3‑Tetramethylbutyl)formamide serves as the direct and most efficient precursor to 1,1,3,3‑tetramethylbutyl isocyanide via dehydration, achieving an isolated yield of 82–87% for the isocyanide under optimized conditions [1]. While alternative dehydration methods using phosgene or triphenylphosphine/iodine can convert various N‑substituted formamides to isocyanides in yields often exceeding 85% [2], this specific precursor is uniquely required to access the bulky tert‑octyl isocyanide, a ligand and building block with distinct steric properties not attainable from simpler N‑alkyl or N‑aryl formamides .

Isocyanide Synthesis Multicomponent Reactions Dehydration

Differentiation in Self-Assembly and Contact Printing Applications vs. Simpler Formamides

N‑(1,1,3,3‑Tetramethylbutyl)formamide is explicitly listed as a material for self‑assembly and contact printing applications [1], a niche not served by simpler formamides like DMF or NMF, which are predominantly employed as solvents [2]. While quantitative performance metrics for this specific compound in self‑assembly are not reported in the open literature, the designation as a self‑assembly material is based on its amphiphilic character: the formamide headgroup can participate in hydrogen bonding, while the bulky, branched tert‑octyl tail provides hydrophobic interactions that drive molecular organization at interfaces [3]. This structural feature is absent in DMF and NMF, which lack a long hydrophobic chain and are therefore unsuitable for analogous surface‑patterning applications.

Self-Assembly Contact Printing Surface Modification

Comparative Physicochemical Property Profile vs. N,N-Dimethylformamide (DMF)

The physicochemical property profile of N‑(1,1,3,3‑tetramethylbutyl)formamide differs fundamentally from that of the widely used solvent DMF. The target compound exhibits a significantly higher boiling point (252.4 °C at 760 mmHg vs. 153 °C for DMF) [1] and a markedly higher calculated LogP (2.39–2.97 vs. –1.01 for DMF) [1], indicating substantially greater hydrophobicity. Its density is lower (0.857–0.9 g/cm³ vs. 0.944 g/cm³ for DMF) [1]. These differences are a direct consequence of the bulky tert‑octyl substituent and explain why the target compound is not a direct substitute for DMF in solvent applications. However, these same properties are advantageous in applications requiring a hydrophobic amide with a high boiling point, such as in high‑temperature reactions or as a component in hydrophobic coatings and self‑assembled structures.

Physicochemical Properties Solvent Selection Hydrophobicity

N-(1,1,3,3-Tetramethylbutyl)formamide (CAS 10151-02-7): Evidence-Based Application Scenarios for Scientific Procurement


Precursor for Synthesis of 1,1,3,3-Tetramethylbutyl Isocyanide

This is the primary and most well‑documented application. Researchers synthesizing the bulky 1,1,3,3‑tetramethylbutyl isocyanide for use as a ligand in palladium‑catalyzed coupling reactions or as a building block for β‑amino acids require this specific formamide as the direct precursor. The high yield (82–87%) of the isocyanide from the formamide precursor validates its utility [1]. Alternative routes to this specific isocyanide are not established, making the formamide an essential procurement item for this synthetic pathway.

Building Block for Self-Assembled Monolayers (SAMs) and Contact Printing

The compound is explicitly listed for use in self‑assembly and contact printing materials [2]. Its amphiphilic nature—combining a hydrogen‑bonding formamide headgroup with a bulky hydrophobic tert‑octyl tail—makes it a candidate for forming self‑assembled monolayers (SAMs) on surfaces or for use in microcontact printing (μCP) inks. Researchers in surface science and nanotechnology seeking to pattern surfaces with functional amide groups or to create hydrophobic/hydrophilic contrast should consider this compound over simpler formamides, which lack the necessary amphiphilic balance [3].

High-Temperature or Hydrophobic Reaction Medium Additive

While not a bulk solvent, the compound's high boiling point (252.4 °C at 760 mmHg) and hydrophobic character (LogP 2.39–2.97) make it a potential additive or co‑solvent for reactions requiring higher thermal stability than DMF (boiling point 153 °C) [4] or for reactions in hydrophobic environments. Its solubility profile and high boiling point can be leveraged in specialized synthetic procedures where DMF or NMF are unsuitable due to volatility or polarity mismatch.

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